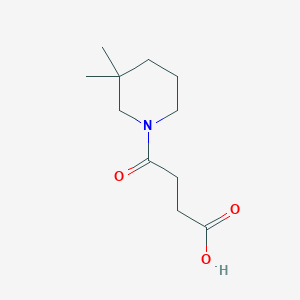![molecular formula C11H10BrClO3 B7578115 2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)
2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid, also known as BMPPA, is a chemical compound that belongs to the class of aryloxypropionic acid herbicides. It was first synthesized in the 1970s and has been extensively studied for its herbicidal properties. BMPPA has been found to be effective against a wide range of weeds and has been used in various agricultural applications.
Mécanisme D'action
2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid acts as a selective herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. This leads to the disruption of lipid metabolism and the accumulation of toxic intermediates, ultimately leading to plant death. This compound has been found to be highly selective for ACC in plants and has little to no effect on mammalian ACC.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is considered to be safe for use in agricultural and environmental applications. In plants, this compound has been shown to cause changes in lipid metabolism, leading to the accumulation of toxic intermediates and ultimately plant death. In mammalian cells, this compound has been found to have little to no effect on ACC and has not been shown to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid has several advantages for use in lab experiments, including its high selectivity for ACC in plants and its low toxicity profile. However, this compound has some limitations, including its limited solubility in water and its potential to degrade over time, leading to decreased efficacy.
Orientations Futures
There are several potential future directions for research on 2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid. One area of interest is the development of new synthesis methods to increase the yield and purity of this compound. Another area of interest is the investigation of this compound's potential use as a chemical probe to study the role of fatty acid metabolism in cancer cells. Additionally, research could be conducted on the potential use of this compound in environmental remediation to remove pollutants from soil and water. Overall, this compound has several potential applications and warrants further investigation.
Méthodes De Synthèse
2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid can be synthesized through a multistep process involving the reaction of 4-bromo-2-chloro-6-methylphenol with propargyl alcohol, followed by the reaction of the resulting compound with acetic anhydride and triethylamine. The final product is obtained through the reaction of the intermediate with chloroacetic acid and potassium carbonate. This synthesis method has been optimized and improved over the years to increase the yield and purity of this compound.
Applications De Recherche Scientifique
2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various agricultural applications to control weeds in crops such as corn, soybeans, and wheat. This compound has also been studied for its potential use in environmental remediation to remove pollutants from soil and water. Additionally, this compound has been investigated for its potential use as a chemical probe to study the role of fatty acid metabolism in cancer cells.
Propriétés
IUPAC Name |
2-[(4-bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO3/c1-6-3-8(12)4-9(13)10(6)16-5-7(2)11(14)15/h3-4H,2,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJNMINRHORHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=C)C(=O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)